Technical Whitepaper: Ethyl 5-Bromobenzo[b]thiophene-3-carboxylate – Structural Analysis and Synthetic Utility
Technical Whitepaper: Ethyl 5-Bromobenzo[b]thiophene-3-carboxylate – Structural Analysis and Synthetic Utility
Topic: Molecular Structure and Weight of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate (CAS 1824075-12-8) represents a critical scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators.[1] As a bifunctionalized benzothiophene derivative, it offers two distinct vectors for chemical elaboration: the electrophilic ester at the C3 position and the halogenated handle at the C5 position. This guide provides a comprehensive technical analysis of its molecular structure, physicochemical properties, validated synthetic protocols, and applications in structure-activity relationship (SAR) studies.
Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound consists of a fused benzene and thiophene ring system (benzo[b]thiophene) substituted with a bromine atom at position 5 and an ethyl carboxylate group at position 3. The 3-position carboxylate is strategically significant, often serving as a bioisostere for amide or heterocyclic linkers in drug candidates.[1]
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | Ethyl 5-bromobenzo[b]thiophene-3-carboxylate |
| CAS Registry Number | 1824075-12-8 |
| Molecular Formula | C₁₁H₉BrO₂S |
| Molecular Weight | 285.16 g/mol |
| Exact Mass | 283.9507 (for ⁷⁹Br isotope) |
| Physical State | Solid (Off-white to pale yellow) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| SMILES | CCOC(=O)C1=CSC2=C1C=C(Br)C=C2 |
| InChI Key | Unique identifier derived from structure (e.g., analogous to methyl ester variants) |
Structural Analysis
The molecule exhibits a planar aromatic architecture.[1] The electron-withdrawing ester group at C3 decreases the electron density of the thiophene ring, making the C2 position less susceptible to electrophilic aromatic substitution compared to unsubstituted benzothiophene. Conversely, the C5-bromine atom is activated for palladium-catalyzed cross-coupling reactions due to the electronic effects of the fused ring system.[1]
Synthetic Pathways and Protocols
The synthesis of ethyl 5-bromobenzo[b]thiophene-3-carboxylate is typically achieved via the esterification of its parent acid, 5-bromobenzo[b]thiophene-3-carboxylic acid.[1] The most robust method for laboratory-scale production is Steglich esterification, which avoids harsh acidic conditions that might degrade sensitive substrates.[1]
Experimental Protocol: Steglich Esterification
Objective: Synthesis of ethyl 5-bromobenzo[b]thiophene-3-carboxylate from 5-bromobenzo[b]thiophene-3-carboxylic acid.
Reagents:
-
5-Bromobenzo[b]thiophene-3-carboxylic acid (1.0 equiv)[1]
-
Ethanol (anhydrous, 10 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)[1]
-
Dichloromethane (DCM) (Solvent, 0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromobenzo[b]thiophene-3-carboxylic acid in anhydrous DCM under an inert nitrogen atmosphere.
-
Activation: Add DMAP (catalytic) and Ethanol to the solution. Cool the mixture to 0°C using an ice bath.
-
Coupling: Dropwise add a solution of DCC in DCM over 15 minutes. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]
-
Work-up: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Wash the filtrate with saturated NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue via flash column chromatography (Silica gel, gradient Hexane/EtOAc) to yield the target ester.
Visualization: Synthesis Workflow
Caption: Figure 1. Steglich esterification pathway for the synthesis of the target ethyl ester.[2][3]
Structural Characterization (Spectroscopic Profile)
Accurate identification relies on Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The following data represents the theoretical consensus derived from analogous methyl esters and the parent acid.
¹H NMR (400 MHz, CDCl₃) Features
-
δ 8.65 (d, J = 1.8 Hz, 1H, H-4): The proton at position 4 is significantly deshielded due to the anisotropic effect of the adjacent carbonyl group at C3 and the peri-interaction.
-
δ 8.45 (s, 1H, H-2): The characteristic singlet of the thiophene ring proton.
-
δ 7.80 (d, J = 8.5 Hz, 1H, H-7): The proton ortho to the sulfur atom.
-
δ 7.55 (dd, J = 8.5, 1.8 Hz, 1H, H-6): Shows coupling to H-7 and meta-coupling to H-4.
-
δ 4.42 (q, J = 7.1 Hz, 2H, -OCH₂-): Quartet characteristic of the ethyl ester methylene group.
-
δ 1.45 (t, J = 7.1 Hz, 3H, -CH₃): Triplet characteristic of the ethyl ester methyl group.
Mass Spectrometry (ESI-MS)[1]
-
Observed Mass: [M+H]⁺ peaks at m/z 285.0 and 287.0.
-
Isotope Pattern: A 1:1 ratio of peak intensities confirms the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Applications in Medicinal Chemistry
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate is a versatile intermediate.[1] Its utility stems from its ability to undergo orthogonal functionalization.[1]
Palladium-Catalyzed Cross-Coupling (C5 Position)
The C5-bromo substituent is an excellent handle for Suzuki-Miyaura coupling .[1] Researchers utilize this site to introduce aryl or heteroaryl groups, expanding the core into biaryl systems common in kinase inhibitors (e.g., targeting RhoA/ROCK or PIM kinases).
-
Reaction Conditions: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C.
Ester Manipulation (C3 Position)
The ethyl ester can be:
-
Hydrolyzed to the free acid for solubility enhancement or salt formation.
-
Converted to an Amide via direct aminolysis or hydrolysis-coupling sequences to generate pharmacophores interacting with specific receptor pockets (e.g., hydrogen bonding with hinge regions of kinases).
Visualization: Reactivity Map
Caption: Figure 2. Orthogonal reactivity map showing divergent synthetic pathways for library generation.
Safety and Handling
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Keep away from strong oxidizing agents.[1]
-
PPE: Standard laboratory safety glasses, nitrile gloves, and lab coat are mandatory. Handle within a fume hood.[1]
References
-
Synthesis and Evaluation of Benzothiophene Derivatives: Source:Journal of Medicinal Chemistry / PMC. "Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents."
-
Microwave-Assisted Synthesis of Benzothiophene Scaffolds: Source:Royal Society of Chemistry (RSC) Advances. "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors."
-
Suzuki Coupling Methodologies on Thiophene Esters: Source:Arabian Journal of Chemistry. "Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction."
-
Chemical Property Database: Source:PubChem.[1][4] "Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate (Analogous Structure Data)."
Sources
- 1. 7312-25-6|Methyl 5-bromobenzo[b]thiophene-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
